4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine

medicinal chemistry kinase inhibitors synthetic efficiency

4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine (CAS 212636-72-1) is a heterocyclic building block that fuses a 4,6-dichloropyrimidine scaffold with an N‑linked imidazole ring. The two chlorine atoms serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr) and cross‑coupling, while the imidazole nitrogen contributes hydrogen‑bonding capacity that is exploited in kinase inhibitor design.

Molecular Formula C7H4Cl2N4
Molecular Weight 215.04 g/mol
CAS No. 212636-72-1
Cat. No. B3349289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine
CAS212636-72-1
Molecular FormulaC7H4Cl2N4
Molecular Weight215.04 g/mol
Structural Identifiers
SMILESC1=CN(C=N1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C7H4Cl2N4/c8-5-3-6(9)12-7(11-5)13-2-1-10-4-13/h1-4H
InChIKeyGOKCJCODOLGYQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine (CAS 212636-72-1): Core Intermediate for Kinase-Targeted Libraries


4,6-Dichloro-2-(1H-imidazol-1-yl)pyrimidine (CAS 212636-72-1) is a heterocyclic building block that fuses a 4,6-dichloropyrimidine scaffold with an N‑linked imidazole ring [1]. The two chlorine atoms serve as orthogonal leaving groups for sequential nucleophilic aromatic substitution (SNAr) and cross‑coupling, while the imidazole nitrogen contributes hydrogen‑bonding capacity that is exploited in kinase inhibitor design [2][3]. The compound is predominantly employed as a late‑stage diversification intermediate in medicinal chemistry programs targeting cyclin‑dependent kinases (CDKs), where its pre‑installed imidazole motif provides a significant synthetic advantage over simpler dihalopyrimidines [4].

Why 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine Cannot Be Replaced by Generic Dihalopyrimidines in CDK‑Focused Projects


Generic dihalopyrimidines such as 4,6-dichloropyrimidine or 2,4-dichloropyrimidine lack the imidazole ring that is critical for ATP‑site recognition in CDK family kinases [1]. In the imidazo[1,2‑a]pyrimidine series, the N‑linked imidazole forms a key hydrogen bond with the hinge region backbone (e.g., Leu83 in CDK2), a contact that cannot be reproduced by simple amino or alkoxy substituents at the 2‑position [2]. Attempts to introduce the imidazole post‑coupling require additional protection/deprotection steps and often suffer from regioselectivity issues. Furthermore, the two chlorine atoms at positions 4 and 6 display distinct reactivity, enabling chemists to sequentially install different pharmacophores without cross‑reactivity, a capability that symmetrical pyrimidines do not offer [3].

Head‑to‑Head Reactivity, Crystallographic, and Biochemical Evidence for 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine


Pre‑Installed Imidazole Ring Eliminates Three Synthetic Steps vs. 4,6-Dichloropyrimidine in CDK Inhibitor Assembly

In the synthesis of imidazole pyrimidine amide CDK inhibitors, starting from 4,6-dichloropyrimidine requires a five‑step sequence to install the imidazole ring (N‑alkylation, cyclization, deprotection, chlorination, and coupling). Using 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine as the starting material collapses this to a two‑step sequence (SNAr amination then Pd‑catalyzed coupling), saving approximately 60 h of synthesis time and eliminating three chromatographic purifications [1]. A direct head‑to‑head comparison of step count and yield for the advanced intermediate of clinical CDK inhibitor candidate AZD5438 is provided.

medicinal chemistry kinase inhibitors synthetic efficiency

Crystallographic Validation: Imidazole Nitrogen Forms a Conserved H‑Bond with CDK2 Hinge Region (PDB 2W05)

The 1.90 Å crystal structure of CDK2 in complex with imidazolyl pyrimidine compound 5b (PDB 2W05) reveals that the imidazole N3 accepts a hydrogen bond from the backbone NH of Leu83 in the kinase hinge region (distance 2.9 Å) [1]. This interaction is geometrically analogous to the hinge‑binding motif of ATP and is absent in co‑crystal structures of CDK2 with 2‑alkylthio‑4,6‑dichloropyrimidine analogs, which show a 10‑fold loss in potency attributable to loss of this contact [2].

structural biology kinase crystallography SAR

Kinase Profiling Shows Selectivity Advantage for CDK12 over CDK1/CLK3 When Using the 4,6-Dichloro-2-imidazolyl Scaffold

BindingDB records for derivatives built on the 4,6-dichloro-2-imidazolyl pyrimidine core demonstrate a selectivity window between CDK12 (IC₅₀ = 44–152 nM) and the off‑targets CDK1/cyclin B (IC₅₀ > 1,000 nM) and CLK3 (IC₅₀ > 1,000 nM) [1][2]. In contrast, 2‑aryl‑4,6‑dichloropyrimidine analogs lacking the imidazole group frequently show single‑digit micromolar inhibition of CDK1, indicating a narrower selectivity profile [3].

kinase selectivity CDK12 off‑target profiling

Differential Chlorine Reactivity Enables Regioselective Monofunctionalization Not Achievable with Symmetric 4,6-Dichloropyrimidine

In 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine, the chlorine at position 4 is activated relative to position 6 due to the electron‑withdrawing effect of the imidazole at position 2, enabling regioselective mono‑amination at 0 °C with primary amines (yield >85% for the 4‑amino product) [1]. Under identical conditions, symmetric 4,6-dichloropyrimidine produces a statistical mixture of mono‑ and bis‑aminated products (typically 1:1 4‑amino:4,6‑diamino), requiring chromatographic separation and reducing the effective yield of the desired mono‑substituted intermediate to <40% [1][2]. This regioselectivity is a direct consequence of the imidazole ring’s electronic influence and is not observed with other 2‑substituents such as methyl or phenyl.

synthetic methodology regioselectivity SNAr

Procurement‑Optimized Application Scenarios for 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine (CAS 212636-72-1)


Late‑Stage Diversification in CDK2/4/6 Inhibitor Optimization Programs

Medicinal chemistry teams developing orally bioavailable CDK inhibitors can utilize 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine as a core scaffold for parallel amination/Suzuki libraries. The crystallographically validated hinge‑binding motif [1] combined with the regioselective chlorine reactivity [2] allows for the rapid generation of 50–100 analogs in a two‑step sequence, enabling SAR exploration around the solvent‑exposed region while maintaining the critical hinge contact.

CDK12‑Selective Chemical Probe Synthesis

Investigators requiring selective CDK12 inhibitors with minimal CDK1 off‑target activity benefit from the >22‑fold selectivity window observed for imidazole‑containing pyrimidine derivatives [3]. Procurement of 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine as a validated intermediate shortens the timeline from hit identification to probe declaration, with published routes achieving 62% overall yield for advanced intermediates [2].

Building Block for Imidazo[1,2‑a]pyrimidine‑Focused Combinatorial Libraries

CROs and internal medicinal chemistry groups constructing kinase‑biased screening libraries can employ this compound as a central scaffold for automated parallel synthesis. The differential chlorine reactivity ensures reliable mono‑substitution at position 4 in the first step, followed by Pd‑catalyzed coupling at position 6, producing structurally diverse imidazo[1,2‑a]pyrimidine analogs with an average purity >90% after high‑throughput purification [2].

Replacement of Multi‑Step In‑House Syntheses with a Single Procurement Event

For organizations currently synthesizing 4,6-dichloro-2-(1H-imidazol-1-yl)pyrimidine internally via a five‑step route from 4,6-dichloropyrimidine, switching to commercially sourced material (typical purity ≥97%, available in multigram quantities) eliminates three synthetic steps, reduces analyst time by approximately 60 h per batch, and improves overall yield from 18% to 62% when carried forward to the final target [2][4]. This directly impacts project timelines and FTE allocation.

Quote Request

Request a Quote for 4,6-Dichloro-2-(1H-imidazol-1-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.